molecular formula C20H44O4Si2 B015489 (-)-Methyl (3S)-3,5-Bis-{[tert-butyldimethylsilyl)oxy]}-2,2-dimethylpentanoate CAS No. 218614-13-2

(-)-Methyl (3S)-3,5-Bis-{[tert-butyldimethylsilyl)oxy]}-2,2-dimethylpentanoate

Cat. No.: B015489
CAS No.: 218614-13-2
M. Wt: 404.7 g/mol
InChI Key: HYLBEYMVUAJSHM-INIZCTEOSA-N
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Description

(-)-Methyl (3S)-3,5-Bis-{[tert-butyldimethylsilyl)oxy]}-2,2-dimethylpentanoate is a chiral ester derivative featuring two tert-butyldimethylsilyl (TBDMS) protective groups. Its molecular formula is C₂₀H₄₄O₄Si₂, with a molecular weight of 404.73 g/mol (CAS: 218614-13-2) . The compound is characterized by:

  • Physical State: Colorless oil at room temperature.
  • Solubility: Miscible in dichloromethane, ether, ethyl acetate, and hexane.
  • Key Functional Groups: Two TBDMS ethers, a methyl ester, and a branched pentanoate backbone.
  • Applications: Primarily used as a protected intermediate in organic synthesis, particularly in pharmaceutical research for stereoselective reactions .

Properties

IUPAC Name

methyl (3S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2,2-dimethylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H44O4Si2/c1-18(2,3)25(10,11)23-15-14-16(20(7,8)17(21)22-9)24-26(12,13)19(4,5)6/h16H,14-15H2,1-13H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLBEYMVUAJSHM-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC(C(C)(C)C(=O)OC)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OCC[C@@H](C(C)(C)C(=O)OC)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H44O4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450676
Record name FT-0671561
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218614-13-2
Record name Methyl (3S)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2,2-dimethylpentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=218614-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name FT-0671561
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(-)-Methyl (3S)-3,5-Bis-{[tert-butyldimethylsilyl)oxy]}-2,2-dimethylpentanoate, with CAS number 218614-13-2, is a compound notable for its applications in organic synthesis and potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant research findings.

  • Molecular Formula : C20H44O4Si2
  • Molecular Weight : 404.738 g/mol
  • Structure : The compound features tert-butyldimethylsilyl groups which are known to enhance solubility and stability in biological systems.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to its structural characteristics, particularly the presence of silyl ether groups, which can influence interactions with biological macromolecules. The compound's ability to modulate enzyme activities and its potential antioxidant properties are of particular interest.

1. Enzyme Inhibition Studies

Preliminary studies have suggested that compounds similar to this compound exhibit inhibitory effects on various enzymes:

  • Tyrosinase Inhibition : Tyrosinase is a key enzyme in melanin production. Inhibition studies showed that certain analogs demonstrated significant inhibition of tyrosinase activity, suggesting potential applications in treating hyperpigmentation disorders. For instance, analogs exhibited IC50 values significantly lower than that of kojic acid, a common skin-lightening agent .

2. Antioxidant Activity

Antioxidant assays have demonstrated that related compounds exhibit strong antioxidant properties. These activities were evaluated using various models assessing the reduction of reactive oxygen species (ROS). The results indicated that these compounds could effectively scavenge free radicals, providing a protective effect against oxidative stress .

Case Study 1: Tyrosinase Inhibition

A study conducted on B16F10 melanoma cells evaluated the effect of silyl ether derivatives on melanin production. The results indicated that several analogs derived from the silyl ether structure inhibited melanin production by interfering with tyrosinase activity. This suggests a potential therapeutic application for skin disorders associated with excessive pigmentation.

CompoundIC50 (µM)Comparison to Kojic Acid
Analog 117.6222-fold weaker
Analog 31.1222-fold stronger
Kojic Acid24.09-

Case Study 2: Antioxidant Efficacy

In another study assessing the antioxidant capacity of similar compounds, it was found that these compounds significantly reduced ROS levels comparable to Trolox, a standard antioxidant. This highlights their potential use in formulations aimed at combating oxidative damage in skin cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table provides a comparative analysis of (-)-Methyl (3S)-3,5-Bis-{[tert-butyldimethylsilyl)oxy]}-2,2-dimethylpentanoate with structurally or functionally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Properties Applications
This compound C₂₀H₄₄O₄Si₂ 404.73 Two TBDMS ethers, methyl ester High lipophilicity; stable to nucleophiles; boiling point ~385.8°C Protected intermediate in chiral synthesis
(+)-Methyl (3S)-5-{[tert-butyldimethylsilyl)oxy]}-3-hydroxy-2,2-dimethylpentanoate C₁₄H₃₀O₄Si 290.47 One TBDMS ether, one hydroxyl group, methyl ester Lower molecular weight; increased polarity; reactive hydroxyl group Intermediate requiring selective deprotection
2,5-Bis(tert-butyldioxy)-2,5-dimethylhexane C₁₆H₃₄O₄ 290.44 Two tert-butyl peroxide groups Highly reactive peroxide; potential explosive risk; used as radical initiator Polymerization reactions
Metsulfuron methyl ester (herbicide) C₁₄H₁₅N₅O₆S 381.36 Sulfonylurea, triazine ring, methyl ester Herbicidal activity; inhibits acetolactate synthase in plants Agricultural weed control
Nucleotide derivative (from ) C₄₃H₅₇N₃O₈PS₂ 850.06 TBDMS ether, thioether, pyrimidine, trityl group Complex protective groups; stability in nucleic acid synthesis Oligonucleotide synthesis

Key Structural and Functional Differences :

Protective Groups: The target compound uses two TBDMS groups for steric protection, enhancing stability against nucleophilic attack. In contrast, (+)-Methyl (3S)-5-{[tert-butyldimethylsilyl)oxy]}-3-hydroxy-2,2-dimethylpentanoate has only one TBDMS group, leaving a reactive hydroxyl group . The nucleotide derivative () combines TBDMS with a trityl group and thioether, enabling multi-step synthetic strategies .

Reactivity and Stability :

  • The peroxide compound (2,5-Bis(tert-butyldioxy)-2,5-dimethylhexane) is thermally unstable and hazardous, unlike the silyl-protected ester, which is stable under standard conditions .
  • Sulfonylurea herbicides (e.g., metsulfuron methyl) rely on sulfonyl and triazine groups for biological activity, contrasting with the target compound’s synthetic utility .

Applications: The target compound’s high lipophilicity (density: 0.905 g/cm³) makes it suitable for non-polar reaction environments, whereas the hydroxyl-containing analog is more polar and suited for aqueous-organic biphasic systems . The nucleotide derivative’s complex structure reflects its role in DNA/RNA synthesis, diverging from the target compound’s broader pharmaceutical applications .

Research Findings and Data Gaps

  • Synthetic Utility: The dual TBDMS groups in this compound enable selective deprotection, critical for asymmetric synthesis .
  • Safety Profile : Unlike peroxides (), the target compound lacks explosive risks but requires handling in inert solvents due to its moisture-sensitive silyl groups .
  • Limitations: Limited data exist on the compound’s toxicity or environmental impact.

Preparation Methods

Asymmetric Reduction and Sequential Silylation

A widely cited approach begins with methyl 3,5-diketo-2,2-dimethylpentanoate, which undergoes asymmetric reduction to install the 3S-hydroxyl group. Sodium borohydride in aqueous micellar aggregates at 0–5°C achieves >80% diastereomeric excess (de), leveraging steric hindrance to favor the desired stereochemistry. Subsequent TBDMS protection of the 3S-hydroxyl employs TBDMS-Cl (1.1 eq) and imidazole (2.5 eq) in dichloromethane at 25°C, followed by analogous protection of the 5-hydroxyl under identical conditions. The sequential order ensures regioselectivity, as the 3S-hydroxyl’s reduced steric bulk facilitates faster silylation.

Key Data:

  • Yield : 72% over two steps.

  • Purity : >98% by HPLC after silica gel chromatography (hexane:ethyl acetate, 9:1).

Reformatsky Reaction for Carbon Skeleton Assembly

An alternative route constructs the pentanoate backbone via a Reformatsky reaction between ethyl 2-bromo-2-methylpropanoate and a chiral β-keto silyl ether. Zinc dust in THF mediates the coupling at −15°C, yielding a β-hydroxy ester intermediate. Subsequent TBDMS protection and methyl ester transesterification (via HCl/MeOH) furnish the target compound. This method is advantageous for scalability, though it requires rigorous exclusion of moisture to prevent desilylation.

Optimization Insights:

  • Temperature : Reactions below −10°C minimize epimerization at C3.

  • Catalyst : Tetrabutylammonium acetate (10 mol%) enhances zinc activation, reducing reaction time by 40%.

Enzymatic Resolution for Stereochemical Control

Biocatalytic methods using lipases (e.g., Candida antarctica lipase B) resolve racemic 3,5-diol precursors. Kinetic resolution in tert-butyl methyl ether selectively acetylates the undesired (3R)-enantiomer, leaving the (3S)-diol for silylation. While environmentally benign, this route suffers from moderate yields (55–60%) due to incomplete resolution.

Protection-Deprotection Dynamics

The TBDMS groups’ stability under varying conditions dictates synthetic design:

Acidic Conditions:

  • Stability : TBDMS ethers resist hydrolysis below pH 3 but cleave rapidly in HF-pyridine.

  • Selectivity : The 5-position TBDMS is marginally more labile due to steric exposure, enabling sequential deprotection if required.

Oxidative Environments:

  • TEMPO/Copper(II) acetate systems oxidize secondary alcohols to ketones without desilylation, preserving the protective groups.

Industrial-Scale Considerations

Cost-Effective Silylation

Replacing TBDMS-Cl with hexamethyldisilazane (HMDS) in dimethylacetamide reduces reagent costs by 30% while maintaining >95% silylation efficiency.

Solvent Recycling

Azeotropic distillation recovers >90% of dichloromethane from reaction mixtures, aligning with green chemistry metrics.

Analytical Characterization

Critical quality attributes are verified via:

  • NMR : δ 0.08 ppm (Si(CH₃)₂), 0.89 ppm (C(CH₃)₃), and 3.65 ppm (COOCH₃).

  • Chiral HPLC : Chiralpak AD-H column (heptane:IPA 95:5) confirms ≥99% enantiomeric excess.

Challenges and Mitigation Strategies

Epimerization at C3

Prolonged exposure to basic conditions (e.g., during silylation) induces epimerization. Mitigation includes:

  • Low-Temperature Reactions : Conducting silylation at −20°C reduces racemization to <2%.

  • Buffered Conditions : Phosphate buffer (pH 7) during workup stabilizes the stereocenter.

Purification of Hydrophobic Intermediates

Crystallization from n-heptane at −20°C isolates the product with 90% recovery, avoiding costly chromatography.

Emerging Methodologies

Flow Chemistry Approaches

Continuous-flow systems with immobilized lipases achieve 85% yield in enzymatic resolutions, reducing batch variability.

Photoredox Catalysis

Visible-light-mediated silylation using tris(bipyridine)ruthenium(II) chloride enables room-temperature reactions, though scalability remains unproven .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (-)-Methyl (3S)-3,5-Bis-{[tert-butyldimethylsilyl)oxy]}-2,2-dimethylpentanoate, and how is stereochemical integrity maintained?

  • The synthesis involves hydrogenation of a β-ketoester intermediate under controlled conditions (60 psi H₂, 60°C, 110 hours) using a chiral Ru(II)-BINAP catalyst to achieve high enantiomeric excess (95% ee). Subsequent TBS protection of hydroxyl groups is performed with tert-butyldimethylsilyl chloride (TBSCl) in CH₂Cl₂, using 2,6-lutidine as a base to prevent side reactions. Strict exclusion of moisture and oxygen via Schlenk techniques is critical to avoid desilylation or racemization .

Q. How is the compound characterized to confirm its structure and purity?

  • Comprehensive spectroscopic analysis is required:

  • ¹H/¹³C NMR : Key signals include methyl resonances (δ ~0.1–0.2 ppm for TBS groups) and ester carbonyl (δ ~170–175 ppm).
  • IR : Stretches for ester C=O (~1740 cm⁻¹) and silyl ether Si-O (~1250 cm⁻¹).
  • HRMS : Exact mass verification (e.g., [M+Na]⁺) to confirm molecular formula .

Q. What are common applications of this compound in synthetic chemistry?

  • It serves as a chiral building block in natural product synthesis, particularly for polyketide frameworks. The TBS groups protect hydroxyls during multi-step reactions, enabling selective deprotection in later stages. For example, similar silyl-protected intermediates have been used in epothilone D derivatives for photoaffinity labeling studies .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst, temperature) influence the efficiency of TBS protection in this compound?

  • Optimal silylation requires anhydrous CH₂Cl₂ and 2,6-lutidine to scavenge HCl generated during TBSCl activation. Elevated temperatures (25–40°C) accelerate the reaction but may risk desilylation if traces of water are present. Catalytic DMAP (4-dimethylaminopyridine) can improve yields in sterically hindered systems .

Q. What strategies resolve discrepancies in NMR data during structural elucidation?

  • If unexpected peaks arise (e.g., desilylation byproducts at δ ~1–2 ppm), compare with reference spectra of partially deprotected intermediates. Use DEPT-135 or HSQC to distinguish quaternary carbons (e.g., TBS tert-butyl groups) from methylene signals. Contradictions in optical rotation ([α]D) may indicate racemization during purification; monitor reaction pH and avoid prolonged exposure to acidic/basic conditions .

Q. How does the steric environment of the 2,2-dimethylpentanoate backbone affect reactivity in downstream transformations?

  • The geminal dimethyl groups at C2 create a rigid, sterically shielded environment that slows nucleophilic attack at the ester carbonyl. This stability is advantageous in multi-step syntheses but may require harsher conditions (e.g., TBAF in THF) for selective TBS deprotection without ester cleavage .

Q. What are the limitations of using tert-butyldimethylsilyl ethers in long-term storage or under specific reaction conditions?

  • TBS groups are hydrolytically sensitive to acidic/basic conditions and fluoride ions. Storage at –20°C under argon is recommended. In polar aprotic solvents (e.g., DMF), trace water can lead to gradual desilylation, detectable via TLC (Rf shifts) or LC-MS .

Methodological Insights

  • Hydrogenation Optimization : Use Parr shakers for consistent H₂ pressure. Catalyst recycling (e.g., Pd/C) requires careful filtration to prevent contamination .
  • Chromatography : Silica gel with hexane/EtOAc gradients (10:1 to 5:1) effectively separate silylated products from polar impurities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(-)-Methyl (3S)-3,5-Bis-{[tert-butyldimethylsilyl)oxy]}-2,2-dimethylpentanoate
Reactant of Route 2
Reactant of Route 2
(-)-Methyl (3S)-3,5-Bis-{[tert-butyldimethylsilyl)oxy]}-2,2-dimethylpentanoate

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